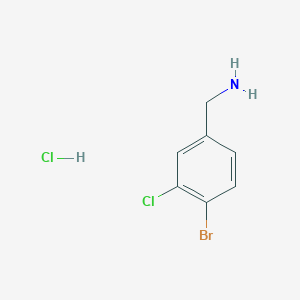

(4-Bromo-3-chlorophenyl)methanamine hydrochloride

Description

(4-Bromo-3-chlorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8BrCl2N. It is a solid substance that is often used in various chemical and pharmaceutical applications. The compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a methanamine group.

Properties

IUPAC Name |

(4-bromo-3-chlorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3H,4,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANQVPGFNZKJMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Cl)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-chlorophenyl)methanamine hydrochloride typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with ammonia or an amine source under reductive conditions. One common method is the reduction of the corresponding nitro compound, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Industrial Production Methods

Industrial production of (4-Bromo-3-chlorophenyl)methanamine hydrochloride may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-chlorophenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted phenylmethanamine derivatives.

Scientific Research Applications

Medicinal Chemistry

(4-Bromo-3-chlorophenyl)methanamine hydrochloride is studied for its potential as a pharmacophore in drug development. Its structural characteristics allow it to interact with various biological targets, making it suitable for developing new therapeutic agents.

Key Therapeutic Areas :

- Antidepressant Activity : Preliminary studies indicate that this compound may act as a monoamine reuptake inhibitor, enhancing serotonin and norepinephrine levels in the brain, which is crucial for treating depression.

- Anticancer Potential : Research has shown that it can inhibit tumor growth in several cancer cell lines by inducing apoptosis. For instance, in HeLa cells, the IC50 value was reported at 14.31 µM, while for MCF-7 cells, it was 8.55 µM.

Biological Research

The compound is utilized in biochemical assays to examine enzyme kinetics and receptor binding. Its ability to modulate biological pathways makes it valuable for studying disease mechanisms and drug interactions.

Biological Activity Summary :

| Activity Type | Target | Effect | IC50 (µM) |

|---|---|---|---|

| Antidepressant | Serotonin Transporter | Inhibition of reuptake | N/A |

| Anticancer | HeLa Cells | Induced apoptosis | 14.31 |

| Anticancer | MCF-7 Cells | Inhibited proliferation | 8.55 |

Chemical Synthesis

In synthetic chemistry, (4-Bromo-3-chlorophenyl)methanamine hydrochloride serves as a versatile reagent for the synthesis of various organic compounds, including amides and esters. Its halogen substituents enhance its reactivity in nucleophilic substitution reactions.

Case Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of (4-Bromo-3-chlorophenyl)methanamine hydrochloride significantly reduced depressive-like behaviors compared to control groups. Behavioral tests indicated improvements consistent with established antidepressant treatments.

Case Study 2: Cancer Research

In vitro studies involving human breast cancer cells showed that treatment with this compound led to decreased cell viability and increased markers of apoptosis. These findings suggest its potential utility as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of (4-Bromo-3-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action can include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

- (4-Bromo-3-fluorophenyl)methanamine hydrochloride

- (4-Bromo-3-methoxyphenyl)methanamine hydrochloride

- (2-Bromo-4-chlorophenyl)methanamine hydrochloride

Uniqueness

(4-Bromo-3-chlorophenyl)methanamine hydrochloride is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to similar compounds.

Biological Activity

(4-Bromo-3-chlorophenyl)methanamine hydrochloride, with the chemical formula CHBrClN and CAS number 2095432-67-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound features a bromine and chlorine substituent on a phenyl ring, contributing to its unique reactivity and biological profile. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for pharmacological exploration.

The biological activity of (4-Bromo-3-chlorophenyl)methanamine hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in the body. This compound is believed to have the following mechanisms:

- Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

- Receptor Modulation : The compound can modulate receptor activity by binding to receptor sites, altering signal transduction pathways associated with neurotransmission and other physiological processes.

Biological Activity Overview

Research indicates that (4-Bromo-3-chlorophenyl)methanamine hydrochloride exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Its structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity.

- Neuropharmacological Effects : There is evidence indicating that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which could be relevant for treating psychiatric disorders.

- Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

Case Studies

Several studies have investigated the biological effects of (4-Bromo-3-chlorophenyl)methanamine hydrochloride:

- Antibacterial Studies : A study published in MDPI demonstrated that derivatives of this compound showed varying degrees of activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the molecular structure could enhance antibacterial efficacy .

- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that certain concentrations of (4-Bromo-3-chlorophenyl)methanamine hydrochloride led to significant reductions in cell viability. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC values indicative of moderate cytotoxicity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Effective against E. coli | |

| Cytotoxicity | Moderate effect on cancer cells | |

| Neuropharmacological | Potential modulation of dopamine |

Table 2: Structure-Activity Relationship

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.